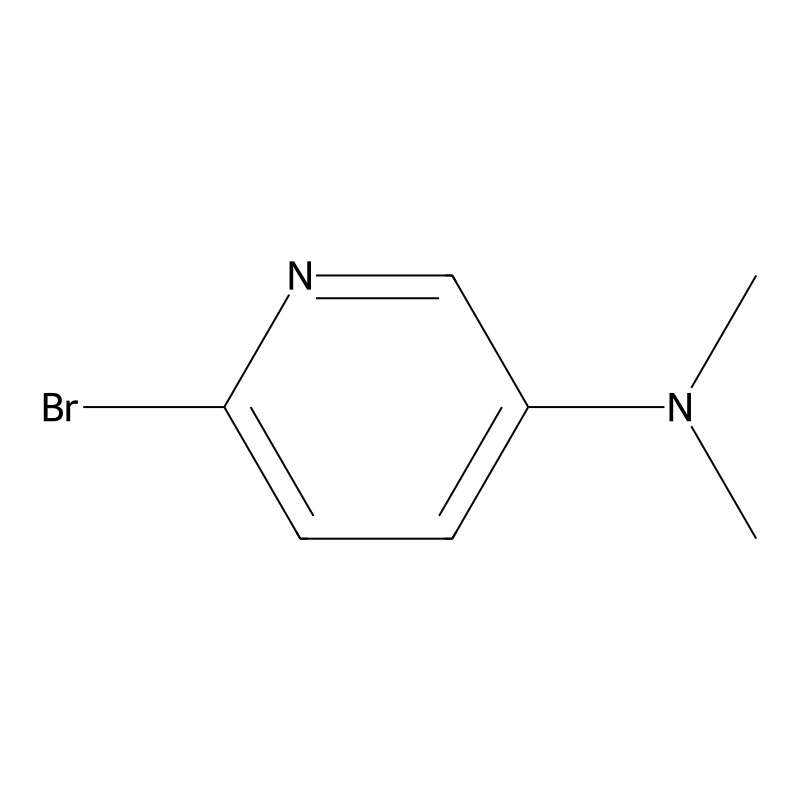6-Bromo-N,N-dimethylpyridin-3-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Building Block and Intermediate
- Synthesis of Tofogliflozin: 6-Bromo-N,N-dimethylpyridin-3-amine is a crucial building block in the synthesis of Tofogliflozin, a medication prescribed for type 2 diabetes .
Synthetic Chemistry Applications
- Nucleophilic Reagent: Due to its nucleophilic properties, 6-Bromo-N,N-dimethylpyridin-3-amine readily participates in reactions involving fatty acids and carboxylates .
- Copolymer Synthesis: Research explores the use of 6-Bromo-N,N-dimethylpyridin-3-amine as a building block for the development of copolymers, which are polymers containing two or more different monomers .
Biological Research Applications
- Enzyme Inhibitor: Studies have investigated the potential of 6-Bromo-N,N-dimethylpyridin-3-amine to inhibit acyl-CoA synthetase enzymes, which play a role in the production of carboxylic acid derivatives within cells . While the specific mechanisms are still being explored, this research holds promise for understanding and potentially manipulating cellular processes.
6-Bromo-N,N-dimethylpyridin-3-amine is a chemical compound with the molecular formula C₇H₉BrN₂ and a molecular weight of approximately 201.06 g/mol. It features a bromine atom attached to the sixth position of a pyridine ring, which is further substituted with two N,N-dimethylamino groups at the third position. This compound is characterized by its unique structure, which contributes to its various chemical properties and biological activities. It is classified under the category of halogenated pyridines and has been assigned the CAS number 39856-56-9.
There is no documented information regarding the mechanism of action of BDM. Without knowledge of its intended use or observed biological effects, it is impossible to speculate on its potential mechanisms.
- Toxicity: Some pyridines can be toxic if ingested, inhaled, or absorbed through the skin.
- Flammability: Organic compounds like BDM can be flammable, especially in the form of dust or vapor.
- Reactivity: Pyridines can react with strong acids or bases, releasing hazardous fumes.
The reactivity of 6-Bromo-N,N-dimethylpyridin-3-amine can be attributed to its functional groups. Some notable reactions include:
- Electrophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, making it susceptible to reactions with nucleophiles such as amines or alcohols.
- Reduction: The compound can be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.
- Condensation Reactions: It can participate in condensation reactions, forming various heterocycles or complex organic molecules.
6-Bromo-N,N-dimethylpyridin-3-amine exhibits several biological activities:
- CYP1A2 Inhibition: This compound has been identified as an inhibitor of the cytochrome P450 enzyme CYP1A2, which plays a crucial role in drug metabolism .
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although specific mechanisms and efficacy require further investigation.
- Neuroactive Effects: Due to its ability to cross the blood-brain barrier, it may have neuroactive properties that warrant exploration in neuropharmacology.
The synthesis of 6-Bromo-N,N-dimethylpyridin-3-amine can be achieved through various methods:
- Bromination of N,N-Dimethylpyridin-3-amine: The compound can be synthesized by brominating N,N-dimethylpyridin-3-amine using bromine or a brominating agent in an appropriate solvent.
- N-Alkylation Reactions: Starting from pyridine derivatives, N,N-dimethylation can be performed followed by bromination to yield the desired compound.
- One-Pot Synthesis: A one-pot synthesis involving multiple reagents can also be employed to streamline the process.
6-Bromo-N,N-dimethylpyridin-3-amine has several applications:
- Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Research Tool: Its unique properties make it useful in research for studying enzyme inhibition and other biological processes.
- Material Science: It may find applications in developing new materials due to its structural properties.
Studies on 6-Bromo-N,N-dimethylpyridin-3-amine have revealed interactions with various biological targets:
- Enzyme Interactions: As noted, it inhibits CYP1A2, impacting drug metabolism and pharmacokinetics .
- Receptor Binding Studies: Investigations into its binding affinity for specific receptors could provide insights into its potential therapeutic uses.
Several compounds share structural similarities with 6-Bromo-N,N-dimethylpyridin-3-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(6-Bromopyridin-3-yl)morpholine | 952582-08-0 | 0.81 |
| 5-Bromo-1H-pyrrolo[2,3-c]pyridine | 1215387-58-8 | 0.78 |
| 5-Bromo-1H-pyrrolo[3,2-b]pyridine | 1000341-51-4 | 0.74 |
| 6-Bromo-2-methylpyridin-3-amine | 126325-47-1 | 0.71 |
Uniqueness of 6-Bromo-N,N-dimethylpyridin-3-amine
What sets 6-Bromo-N,N-dimethylpyridin-3-amine apart from these similar compounds is its specific combination of bromine substitution and dimethylamino groups, which significantly influences its biological activity and chemical reactivity. This unique structural feature potentially enhances its effectiveness as a pharmaceutical agent compared to other related compounds.








